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molecular formula C6H15N3O B8484439 2-Morpholinoethane-1,1-diamine

2-Morpholinoethane-1,1-diamine

Cat. No. B8484439
M. Wt: 145.20 g/mol
InChI Key: LFJGSMAEYLJDAP-UHFFFAOYSA-N
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Patent
US07414131B2

Procedure details

Sodium hydride (2.4 g, 60 mmol, 60%) was added to the solution of morpholine (5.2 g, 60 mmol) in THF (40 mL, anhydrous) and stirred for 30 min at room temperature under nitrogen. Chloroacetamidine hydrochloride (2.58 g, 20 mmol) was added to this solution in one portion and stirred at 50° C. overnight. Solvent was removed under reduced pressure and the dark brown oily residue was directly used in the next step.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.Cl.Cl[CH2:11][C:12]([NH2:14])=[NH:13]>C1COCC1>[O:6]1[CH2:7][CH2:8][N:3]([CH2:11][CH:12]([NH2:14])[NH2:13])[CH2:4][CH2:5]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.2 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
Cl.ClCC(=N)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1CCN(CC1)CC(N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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